tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
CAS No.: 2206752-25-0
Cat. No.: VC11668381
Molecular Formula: C11H11ClF3NO2
Molecular Weight: 281.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2206752-25-0 |
|---|---|
| Molecular Formula | C11H11ClF3NO2 |
| Molecular Weight | 281.66 g/mol |
| IUPAC Name | tert-butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H11ClF3NO2/c1-10(2,3)18-9(17)6-5-16-8(4-7(6)12)11(13,14)15/h4-5H,1-3H3 |
| Standard InChI Key | KMKZRSUHRXTPNG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a tert-butyl carboxylate group, at the 4-position with chlorine, and at the 6-position with a trifluoromethyl group. This arrangement creates distinct electronic and steric environments that influence reactivity. The tert-butyl group enhances steric bulk, while the electron-withdrawing trifluoromethyl and chlorine groups direct electrophilic substitution reactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2206752-25-0 | |
| Molecular Formula | C₁₁H₁₁ClF₃NO₂ | |
| Molecular Weight | 281.66 g/mol | |
| IUPAC Name | tert-butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |
| SMILES | CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)C(F)(F)F | |
| InChI Key | KMKZRSUHRXTPNG-UHFFFAOYSA-N |
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorptions for the carbonyl group (C=O) at ~1,720 cm⁻¹ and C-F stretches near 1,100–1,300 cm⁻¹. Nuclear magnetic resonance (NMR) spectra show distinct signals: the tert-butyl group’s nine protons resonate as a singlet at ~1.4 ppm in ¹H NMR, while ¹³C NMR displays the carboxylate carbon at ~165 ppm .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via multistep reactions involving pyridine derivatives. A representative pathway involves:
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Chlorination and Trifluoromethylation: Starting from 3-hydroxypyridine, sequential chlorination (using POCl₃) and trifluoromethylation (via Ruppert-Prakash reagent) yield 4-chloro-6-(trifluoromethyl)pyridine.
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Esterification: The pyridine intermediate undergoes carboxylation with tert-butyl chloroformate in the presence of a base like triethylamine .
Reaction Scheme:
Optimization Strategies
Yield improvements (up to 95%) are achieved using anhydrous dichloroethane as a solvent and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical scavenger to minimize side reactions . Chromatographic purification on silica gel ensures high purity (>97%).
Applications in Pharmaceutical and Agrochemical Research
Drug Development
The compound’s trifluoromethyl group enhances metabolic stability and membrane permeability, making it valuable in kinase inhibitor design. For example, it serves as a precursor in Janus kinase (JAK) inhibitors for autoimmune diseases .
Agrochemical Intermediates
In agrochemistry, its chlorine atom facilitates nucleophilic displacement reactions to generate herbicides and fungicides. Derivatives bearing sulfonamide or urea groups exhibit potent activity against Phytophthora infestans .
Physicochemical Properties
Thermal Stability
The compound decomposes at 395.8±42.0°C, with a flash point of 193.2±27.9°C, indicating suitability for high-temperature reactions.
Solubility and Partitioning
LogP (octanol-water partition coefficient) calculations predict moderate lipophilicity (LogP ≈ 2.8), favoring blood-brain barrier penetration in drug candidates.
Future Research Directions
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